molecular formula C9H14O B15162616 (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 188940-80-9

(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B15162616
CAS No.: 188940-80-9
M. Wt: 138.21 g/mol
InChI Key: AGCCOKROZDYAMR-YWIQKCBGSA-N
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Description

(1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound characterized by its unique structural configuration This compound is notable for its rigid bicyclic framework, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This method involves the reaction of a diene with a dienophile under controlled conditions to form the bicyclic structure. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Camphor: Another bicyclic ketone with a similar structure but different functional groups.

    Norbornanone: A related compound with a similar bicyclic framework but lacking the methyl groups.

Uniqueness: (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of methyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of (1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

188940-80-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O/c1-5-6(2)8-3-7(5)4-9(8)10/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m0/s1

InChI Key

AGCCOKROZDYAMR-YWIQKCBGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2C[C@H]1CC2=O)C

Canonical SMILES

CC1C(C2CC1CC2=O)C

Origin of Product

United States

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